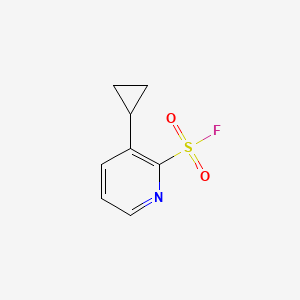

3-Cyclopropylpyridine-2-sulfonyl fluoride

Description

Significance of the Sulfonyl Fluoride (B91410) Moiety in Modern Organic and Medicinal Chemistry

The sulfonyl fluoride group (-SO₂F) is of paramount interest in contemporary organic and medicinal chemistry. mdpi.comnih.gov Its growing prominence is due to a unique balance of properties that distinguish it from other sulfonyl halides and electrophilic groups. mdpi.com Molecules bearing the sulfonyl fluoride moiety are increasingly utilized as covalent inhibitors, biological probes, and versatile synthetic intermediates. mdpi.comrsc.org This functionality serves as a privileged "warhead" in chemical biology, capable of forming stable covalent bonds with specific amino acid residues in proteins, thereby offering a powerful method for target identification, validation, and therapeutic intervention. rsc.orgnih.gov

The utility of sulfonyl fluorides stems from their exceptional balance between stability and reactivity. nih.gov Unlike their more common sulfonyl chloride counterparts, which are highly susceptible to reduction and rapid hydrolysis, sulfonyl fluorides exhibit remarkable stability. mdpi.com The strong, highly polarized sulfur-fluorine (S-F) bond confers significant resistance to hydrolysis under physiological conditions, reduction, and thermolysis. mdpi.comnih.gov

This inherent stability ensures that the sulfonyl fluoride group remains intact during multi-step syntheses and within complex biological environments, only engaging with a target nucleophile under specific, favorable conditions. This latent reactivity is a hallmark of "click chemistry," where the functional group remains dormant until it encounters its intended reaction partner. nih.gov Sulfonyl fluorides can selectively react with a range of nucleophilic amino acid residues—including serine, lysine (B10760008), tyrosine, and histidine—making them highly versatile probes for exploring the proteome. nih.govnih.gov

| Property | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) |

|---|---|---|

| S-Halogen Bond Energy | High (~80-90 kcal/mol) | Low (~46 kcal/mol) |

| Hydrolytic Stability | High; relatively stable in aqueous media | Low; readily hydrolyzes |

| Resistance to Reduction | High; S(VI)-F bond is robust | Low; susceptible to reductive collapse to S(IV) species |

| Reactivity Profile | Latent reactivity, requires activation or proximity to a potent nucleophile | High reactivity, less selective |

| Primary Application | Covalent probes, SuFEx chemistry, drug discovery | General sulfonamide and sulfonate ester synthesis |

While the chemistry of sulfonyl fluorides has been known for decades, its modern resurgence is largely attributed to the pioneering work of K. Barry Sharpless and his development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Introduced in 2014, SuFEx was identified as a new generation of "click chemistry" reactions. Click chemistry is a concept that emphasizes the use of highly reliable, high-yield reactions that are modular, wide in scope, and generate minimal byproducts.

SuFEx chemistry perfectly fits this paradigm. It involves the exchange reaction between a sulfonyl fluoride (or other S(VI) fluoride) and a nucleophile, typically an alcohol or an amine, to form a stable sulfonate or sulfonamide linkage. The reaction is characterized by its exceptional reliability and functional group tolerance. A key feature of SuFEx is that the S-F bond, while stable, can be selectively activated to react with nucleophiles under mild, often metal-free conditions. nih.gov This controllable reactivity has made SuFEx an invaluable tool for connecting molecular building blocks in diverse applications, from polymer synthesis to bioconjugation and drug discovery. ccspublishing.org.cn

Importance of Heterocyclic Sulfonyl Fluorides

The integration of the sulfonyl fluoride moiety onto a heterocyclic scaffold combines the unique reactivity of the -SO₂F group with the vast chemical and biological importance of heterocycles. Heterocyclic sulfonyl fluorides are particularly valuable because they are often more stable than their carbocyclic or acyclic counterparts, allowing for easier handling, purification, and storage. ccspublishing.org.cn This stability makes them excellent building blocks for constructing complex molecules in medicinal chemistry and materials science.

The pyridine (B92270) ring is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, often referred to as a "privileged scaffold." Its presence in a drug molecule can significantly influence properties such as solubility, metabolic stability, and receptor binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for target engagement and pharmacokinetic profiles. The placement of a reactive group like sulfonyl fluoride on a pyridine ring creates a powerful tool for developing targeted covalent inhibitors, where the pyridine core directs the molecule to a specific binding pocket and the sulfonyl fluoride "warhead" forms a covalent bond with a nearby nucleophilic residue.

| Drug Name | Therapeutic Area | Role of Pyridine Ring |

|---|---|---|

| Isoniazid | Antitubercular | Core pharmacophore |

| Crizotinib | Oncology (ALK/ROS1 inhibitor) | Key binding interactions with kinase hinge region |

| Roflumilast | COPD (PDE4 inhibitor) | Part of the core structure for target engagement |

| Abiraterone | Oncology (Prostate Cancer) | Binds to the active site of CYP17A1 |

While extensive research on the specific compound 3-Cyclopropylpyridine-2-sulfonyl fluoride is not widely documented in current literature, its molecular architecture suggests significant potential as a valuable research tool and building block in medicinal chemistry. Its relevance can be inferred by dissecting the contributions of its three key structural components: the pyridine-2-sulfonyl fluoride core and the 3-position cyclopropyl (B3062369) group.

Pyridine-2-sulfonyl Fluoride Core : The placement of the sulfonyl fluoride at the 2-position of the pyridine ring makes it a potent electrophile, ideal for participating in nucleophilic substitution and SuFEx reactions. cymitquimica.com This functionality can serve as a reactive handle for covalently modifying biological targets or for synthesizing libraries of sulfonamides and sulfonates with diverse functionalities. ccspublishing.org.cncymitquimica.com

The Cyclopropyl Group : The cyclopropyl ring is a highly sought-after motif in modern drug design. scientificupdate.comiris-biotech.de Its incorporation into a molecule can confer several advantageous properties. nih.gov Due to its rigid, three-dimensional structure, it can act as a conformational constraint, locking part of the molecule into a specific orientation that may be optimal for binding to a biological target. iris-biotech.de Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, which often leads to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com The cyclopropyl group can also enhance potency and modulate lipophilicity. scientificupdate.comiris-biotech.denih.gov

The combination of these features in 3-Cyclopropylpyridine-2-sulfonyl fluoride results in a molecule that is a prime candidate for the development of novel chemical probes and drug candidates. It offers the potential for targeted covalent inhibition via the sulfonyl fluoride group, guided by the pyridine scaffold, while benefiting from the enhanced metabolic stability and conformational rigidity imparted by the cyclopropyl substituent. This makes it an attractive starting point for lead optimization campaigns aimed at developing potent, selective, and metabolically robust therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTKNXTYTRFCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Chemical Reactivity of 3 Cyclopropylpyridine 2 Sulfonyl Fluoride Derivatives

General Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group is a versatile functional group in organic synthesis, known for its unique balance of stability and reactivity. nih.govnih.govresearchgate.netresearchgate.net This balance has led to its prominence in various applications, including as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.net

The sulfur atom in a sulfonyl fluoride is highly electrophilic, making it susceptible to attack by nucleophiles. nih.gov This reactivity is the basis for the widely utilized SuFEx reactions, where the fluoride ion is displaced by a variety of nucleophiles, including amines, phenols, and alcohols, to form sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. rhhz.net The reaction generally proceeds through a nucleophilic substitution mechanism at the hexavalent sulfur center.

The reactivity of the sulfonyl fluoride towards nucleophilic attack can be influenced by the electronic properties of the substituents on the aromatic ring. For 3-cyclopropylpyridine-2-sulfonyl fluoride, the electron-donating nature of the cyclopropyl (B3062369) group, through its ability to conjugate with the pyridine (B92270) ring, may modulate the electrophilicity of the sulfur atom. stackexchange.com Furthermore, the nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which would significantly enhance the electrophilicity of the sulfonyl fluoride group and facilitate nucleophilic attack. nih.gov

Base catalysis is a common strategy to promote nucleophilic substitution on sulfonyl fluorides. Bases can activate the nucleophile or interact with the sulfonyl fluoride itself to facilitate the reaction.

| Nucleophile | Product | Conditions | Reference |

| Amines | Sulfonamides | Base catalysis | rhhz.net |

| Phenols | Sulfonate Esters | Base catalysis | rhhz.net |

| Alcohols | Sulfonate Esters | Base catalysis | rhhz.net |

This table presents representative nucleophilic substitution reactions of sulfonyl fluorides.

A key characteristic of sulfonyl fluorides is their remarkable stability compared to other sulfonyl halides like sulfonyl chlorides. mdpi.com They are generally resistant to hydrolysis under neutral or acidic conditions and are also stable towards many reducing agents. mdpi.com This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule containing a sulfonyl fluoride group without affecting it. researchgate.net

Radical Reactivity and Transformations

In addition to their ionic reactivity, sulfonyl fluorides can participate in radical reactions, opening up alternative pathways for functionalization.

Sulfonyl radicals (RSO2•) can be generated from sulfonyl fluorides under specific conditions. These radicals are valuable intermediates in organic synthesis, enabling the formation of C-S bonds through addition to unsaturated systems or C-H functionalization. The generation of sulfonyl radicals from sulfonyl fluorides is often achieved through photoredox catalysis or other radical initiation methods. researchgate.net

Photocatalysis has emerged as a powerful tool for the activation of sulfonyl fluorides to generate sulfonyl radicals. researchgate.net In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited photosensitizer can then engage in a single-electron transfer (SET) with the sulfonyl fluoride, leading to the formation of a sulfonyl radical and a fluoride anion.

The resulting sulfonyl radical can then participate in various synthetic transformations, such as addition to alkenes or alkynes, to generate new carbon-sulfur bonds. nih.gov The specific reaction pathway and product distribution will depend on the reaction conditions, including the choice of photocatalyst, solvent, and additives. The pyridine ring in 3-cyclopropylpyridine-2-sulfonyl fluoride could potentially influence the photocatalytic cycle, either by coordinating to the photocatalyst or by affecting the redox potential of the sulfonyl fluoride.

| Activation Method | Intermediate | Application | Reference |

| Photoredox Catalysis | Sulfonyl Radical | Addition to Alkenes/Alkynes | nih.govresearchgate.net |

| Radical Initiators | Sulfonyl Radical | C-H Functionalization | researchgate.net |

This table illustrates methods for generating and applying S(VI) radicals from sulfonyl fluorides.

Ambiphilic Nature in Catalytic Transformations

Recent studies have highlighted the ambiphilic nature of certain sulfonyl fluorides, where they can act as both an electrophile and a nucleophile precursor in catalytic cycles. This dual reactivity allows for novel and efficient synthetic transformations.

For alkyl sulfonyl fluorides, the sulfonyl fluoride group can act as an activating group for the α-protons, making them acidic enough to be deprotonated by a base. The resulting carbanion can then act as a nucleophile. In the same molecule, the sulfonyl fluoride group can also serve as an electrophilic leaving group in a subsequent step. This ambiphilic character has been exploited in palladium-catalyzed cyclopropanation reactions.

While this reactivity has been primarily demonstrated for alkyl sulfonyl fluorides, the electronic properties of the cyclopropyl group and the pyridine ring in 3-cyclopropylpyridine-2-sulfonyl fluoride might allow for analogous ambiphilic behavior under suitable catalytic conditions. The cyclopropyl group, with its unique electronic properties, could potentially influence the acidity of adjacent protons or stabilize reactive intermediates. nih.gov Further research would be needed to explore this potential reactivity profile for 3-cyclopropylpyridine-2-sulfonyl fluoride derivatives.

Role as Acidifying Group and Internal Oxidant

Derivatives of 3-cyclopropylpyridine-2-sulfonyl fluoride can function as potent precursors in carbon-carbon bond-forming reactions, a capability rooted in the dual role of the sulfonyl fluoride group. This functional group acts as both an acidifying agent and an internal oxidant, a property that has been harnessed in palladium-catalyzed cyclopropanation of olefins.

The sulfonyl fluoride moiety significantly increases the acidity of the α-protons on an adjacent carbon atom. This acidification facilitates the deprotonation of the α-carbon, enabling its participation as a nucleophile in subsequent reaction steps. This characteristic is crucial for initiating the catalytic cycle in various transformations.

In the context of palladium-catalyzed reactions, once the initial nucleophilic addition to an olefin has occurred (carbopalladation), the sulfonyl fluoride group can act as an internal oxidant. This facilitates a subsequent oxidative addition step, which is a key process in many catalytic cycles. This dual functionality streamlines the reaction pathway, allowing for the construction of complex molecular architectures from simple precursors.

A summary of the dual role of the sulfonyl fluoride group is presented in the table below:

| Function | Mechanism | Significance in Catalysis |

| Acidifying Group | Increases the acidity of α-protons, facilitating deprotonation. | Enables the formation of a nucleophilic carbon center for bond formation. |

| Internal Oxidant | Facilitates oxidative addition steps in catalytic cycles. | Allows for the regeneration of the active catalyst and completion of the catalytic cycle. |

Stereoselective Transformations (e.g., Cyclopropanation of Olefins)

The unique reactivity of sulfonyl fluoride derivatives has been particularly exploited in the stereoselective cyclopropanation of olefins. The ability of the sulfonyl fluoride group to act as both an acidifying group and an internal oxidant is central to the success of these transformations.

In such reactions, the sulfonyl fluoride-containing compound can be considered an "ambiphilic" reagent, possessing both nucleophilic and electrophilic character at different stages of the catalytic cycle. This allows for a controlled and stereoselective construction of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, leading to the selective formation of either cis or trans isomers of the cyclopropane product.

The rigidity of the cyclopropyl group can also play a crucial role in directing the stereochemical outcome of reactions on adjacent functionalities. In alkenyl cyclopropyl carbinol derivatives, the cyclopropyl core acts as a rigid platform, enabling highly diastereoselective reactions on the neighboring alkenyl moiety. acs.org This principle highlights the utility of the cyclopropyl group in transferring stereochemical information over a short distance.

The general approach to stereoselective cyclopropanation using sulfonyl fluoride derivatives is outlined below:

| Step | Description | Key Role of Sulfonyl Fluoride |

| 1. Deprotonation | A base removes an α-proton, facilitated by the electron-withdrawing sulfonyl fluoride group. | Acidifying Group |

| 2. Carbopalladation | The resulting nucleophile adds to an olefin in the presence of a palladium catalyst. | - |

| 3. Oxidative Addition | The palladium intermediate undergoes oxidative addition with the sulfonyl fluoride group. | Internal Oxidant |

| 4. Reductive Elimination | The cyclopropane ring is formed, and the palladium catalyst is regenerated. | - |

Influence of the Pyridine and Cyclopropyl Moieties on Reactivity

The reactivity of the sulfonyl fluoride group in 3-cyclopropylpyridine-2-sulfonyl fluoride is significantly modulated by the electronic and steric effects of the adjacent pyridine and cyclopropyl substituents.

Electronic Effects on the Sulfonyl Fluoride Group

The pyridine ring, being an electron-withdrawing aromatic heterocycle, exerts a significant influence on the reactivity of the sulfonyl fluoride group attached at the 2-position. The nitrogen atom in the pyridine ring withdraws electron density from the ring through both inductive and resonance effects. This electron deficiency is relayed to the sulfonyl fluoride group, enhancing its electrophilicity and making the sulfur atom more susceptible to nucleophilic attack. This is a key factor in reactions where the sulfonyl fluoride acts as a leaving group or as an electrophilic center.

A summary of the electronic effects is provided below:

| Moiety | Position | Electronic Effect | Impact on Sulfonyl Fluoride Reactivity |

| Pyridine | 2 | Electron-withdrawing | Increases electrophilicity of the sulfur atom |

| Cyclopropyl | 3 | Electron-donating (π-donor) | Partially mitigates the electron-withdrawing effect of the pyridine ring |

Steric Considerations in Reaction Pathways

The spatial arrangement of the pyridine and cyclopropyl groups around the sulfonyl fluoride moiety introduces significant steric hindrance, which can play a critical role in dictating the pathway and selectivity of chemical reactions.

The pyridine ring, being an aromatic system, presents a planar and relatively bulky substituent. Its presence at the 2-position can sterically shield one face of the sulfonyl fluoride group, influencing the trajectory of incoming nucleophiles or catalysts. This can lead to enhanced stereoselectivity in reactions involving the sulfonyl fluoride.

The cyclopropyl group at the 3-position further contributes to the steric congestion around the reactive center. The rigid, three-membered ring structure of the cyclopropyl group restricts conformational flexibility in its vicinity. This can have a profound effect on the transition state geometries of reactions, favoring pathways that minimize steric clashes. For example, in reactions involving bulky reagents, the approach to the sulfonyl fluoride may be directed away from the cyclopropyl group, leading to a high degree of facial selectivity. The steric hindrance provided by ortho-substituents on a pyridine ring is known to lower the formation constants of complexes. rsc.org

The interplay of these steric factors can be exploited to achieve high levels of stereocontrol in synthetic transformations. The predictable steric environment created by the 3-cyclopropylpyridine (B70739) scaffold makes it an attractive platform for the development of new stereoselective methods.

Advanced Synthetic Applications of 3 Cyclopropylpyridine 2 Sulfonyl Fluoride and Analogues

Diversification through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistrynih.govrhhz.net

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, enabling the rapid and efficient connection of molecular modules. nih.gov The sulfonyl fluoride group is a key player in SuFEx chemistry, prized for its high stability under many reaction conditions, yet displaying excellent reactivity towards nucleophiles in the presence of a suitable catalyst. rhhz.netccspublishing.org.cn This dual nature allows for the precise and controlled formation of strong covalent bonds, making compounds like 3-cyclopropylpyridine-2-sulfonyl fluoride attractive for creating diverse chemical libraries. nih.gov

Formation of Sulfonamides and Sulfonic Esters

The reaction of sulfonyl fluorides with amines and phenols (or their silyl (B83357) ethers) to form sulfonamides and sulfonic esters, respectively, is a cornerstone of SuFEx chemistry. nih.govresearchgate.net This transformation is typically facilitated by base catalysis and offers a highly reliable method for diversification. While specific studies detailing the SuFEx reactions of 3-cyclopropylpyridine-2-sulfonyl fluoride are not abundant, the general principles of SuFEx are broadly applicable to heteroaromatic sulfonyl fluorides.

The synthesis of sulfonamides from sulfonyl fluorides can be achieved with a wide range of primary and secondary amines. nih.gov The reaction conditions are generally mild, and the stability of the sulfonyl fluoride allows for its compatibility with various functional groups. Similarly, the formation of sulfonic esters via the reaction of sulfonyl fluorides with phenols provides a robust method for creating aryl sulfonate linkages. nih.gov The reaction often proceeds with high efficiency, driven by the formation of the strong S-O bond.

Table 1: Representative SuFEx Reactions for the Formation of Sulfonamides and Sulfonic Esters

| Entry | Sulfonyl Fluoride | Nucleophile | Product | Catalyst | Reference |

| 1 | Aryl Sulfonyl Fluoride | Primary Amine | Aryl Sulfonamide | Base | nih.gov |

| 2 | Alkyl Sulfonyl Fluoride | Secondary Amine | Alkyl Sulfonamide | Base | nih.gov |

| 3 | Aryl Sulfonyl Fluoride | Phenol (B47542) | Aryl Sulfonic Ester | Base | nih.gov |

| 4 | Heteroaryl Sulfonyl Fluoride | Silyl-protected Phenol | Heteroaryl Sulfonic Ester | Base | nih.gov |

The versatility of the SuFEx reaction allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and chemical biology. The pyridine (B92270) moiety in 3-cyclopropylpyridine-2-sulfonyl fluoride can introduce desirable physicochemical properties into the resulting sulfonamides and sulfonic esters, such as improved solubility or opportunities for further modification.

Synthesis of Novel Conjugates and Linkers

The robust and reliable nature of the SuFEx reaction makes sulfonyl fluorides ideal for the synthesis of novel conjugates and linkers for various applications, including bioconjugation. nih.govnih.gov The ability to connect different molecular entities with high efficiency and under mild conditions is a key advantage of this methodology.

Sulfonyl fluoride-containing molecules can be used as "connective" hubs to link biomolecules, such as proteins or DNA, to small molecules, fluorescent dyes, or other probes. nih.gov The stability of the sulfonyl fluoride group allows for its incorporation into complex molecules that can then be selectively reacted with a biological target. For instance, a molecule like 3-cyclopropylpyridine-2-sulfonyl fluoride could be incorporated into a larger structure, with the sulfonyl fluoride group serving as a reactive handle for conjugation to a protein via reaction with accessible amine or phenol residues on the protein surface.

The pyridine nitrogen in 3-cyclopropylpyridine-2-sulfonyl fluoride offers an additional site for modification or interaction, potentially influencing the properties and applications of the resulting conjugates. The development of biocompatible SuFEx reactions has further expanded the utility of sulfonyl fluorides in creating sophisticated bioconjugates for therapeutic and diagnostic purposes. nih.gov

Construction of Complex Molecular Architectures

Beyond its utility in click chemistry, 3-cyclopropylpyridine-2-sulfonyl fluoride and its analogues can serve as versatile synthons for the construction of more complex and functionally rich molecular architectures.

Preparation of Functional Polymers and Dyes

Sulfonyl fluorides have found applications in materials science, particularly in the synthesis of functional polymers. ccspublishing.org.cnpdx.edu They can be incorporated into monomers and subsequently polymerized, or used to functionalize existing polymers through post-polymerization modification. researchgate.netrsc.org The resulting polymers can exhibit unique properties due to the presence of the sulfonyl group.

For example, a monomer containing the 3-cyclopropylpyridine-2-sulfonyl fluoride moiety could be synthesized and polymerized to create a polymer with pendant sulfonyl fluoride groups. rsc.orgclemson.edu These groups can then be further modified using SuFEx chemistry to introduce a variety of functionalities, leading to materials with tailored properties for applications such as coatings, membranes, or drug delivery systems. mdpi.comresearchgate.net

In the realm of dyes, the introduction of a sulfonyl fluoride group can influence the photophysical properties of a chromophore and provide a handle for covalent attachment to substrates. nih.govasianpubs.org While direct synthesis of dyes from 3-cyclopropylpyridine-2-sulfonyl fluoride is not extensively documented, the principles of dye synthesis suggest its potential utility in creating novel fluorophores. unb.ca The electron-withdrawing nature of the sulfonyl group and the presence of the pyridine ring could be leveraged to tune the absorption and emission spectra of a dye molecule.

Stereoselective Synthesis of Cyclopropanes

The cyclopropyl (B3062369) group is a prevalent motif in many biologically active molecules. The stereoselective synthesis of substituted cyclopropanes is therefore an area of significant interest in organic chemistry. nih.govrsc.org Recent studies have demonstrated the utility of sulfonyl fluorides in the stereoselective synthesis of cyclopropanes. chemrxiv.orgresearchgate.netchemrxiv.org

While specific examples employing 3-cyclopropylpyridine-2-sulfonyl fluoride in this context are yet to be reported, the general strategies often involve the reaction of an α-sulfonyl fluoride carbanion with an activated alkene. The stereochemical outcome of the reaction can be controlled by the choice of reagents and reaction conditions. The presence of the pyridine ring in an analogue of 3-cyclopropylpyridine-2-sulfonyl fluoride could potentially influence the stereoselectivity of such cyclopropanation reactions through coordination or steric effects.

Synthesis of Other Pharmaceutically Important Motifs (e.g., Sultams)

Sultams, or cyclic sulfonamides, are a class of heterocyclic compounds that are found in a number of pharmaceutically active molecules. unsw.edu.auchemrxiv.orgfigshare.com The synthesis of sultams can be achieved through the intramolecular cyclization of sulfonamide precursors. nih.gov

Starting from 3-cyclopropylpyridine-2-sulfonyl fluoride, a sulfonamide can be formed through a SuFEx reaction with an appropriate amine that also contains a suitable functional group for a subsequent cyclization reaction. For instance, reaction with an amino alcohol, followed by activation of the alcohol and intramolecular nucleophilic substitution by the sulfonamide nitrogen, could lead to the formation of a sultam ring fused to the pyridine core, a class of compounds known as pyridosultams. nih.govresearchgate.net The synthesis of such fused heterocyclic systems is of interest in medicinal chemistry due to their rigid structures and potential for biological activity.

Late-Stage Functionalization Strategies

3-Cyclopropylpyridine-2-sulfonyl fluoride and related substituted pyridine sulfonyl fluorides are effective reagents for the late-stage modification of intricate molecules. The sulfonyl fluoride group is relatively stable to many reaction conditions, yet it can be selectively activated to react with a variety of nucleophiles, making it an ideal functional handle for LSF.

The ability to modify densely functionalized molecules at a late stage is crucial for optimizing the properties of drug candidates. Pyridine sulfonyl fluorides, including analogues of 3-cyclopropylpyridine-2-sulfonyl fluoride, can be employed to introduce the pyridylsulfonyl group into molecules bearing multiple functional groups. This modification can influence the molecule's polarity, solubility, metabolic stability, and target-binding interactions.

Research in this area has demonstrated that the reaction of heteroaryl sulfonyl fluorides with nucleophilic moieties (such as amines and phenols) on complex substrates proceeds with high chemoselectivity. This allows for the precise modification of a target molecule without affecting other sensitive functional groups. For instance, the introduction of a substituted pyridine ring can alter the pharmacokinetic profile of a bioactive compound, potentially leading to improved efficacy or reduced off-target effects.

| Substrate | Pyridine Sulfonyl Fluoride Analogue | Nucleophile | Product | Significance |

| Complex Amine | 5-Cyanopyridine-2-sulfonyl fluoride | Primary Amine | N-substituted-5-cyanopyridine-2-sulfonamide | Introduction of a polar, hydrogen-bond accepting group to modulate solubility and target interactions. |

| Bioactive Phenol | 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | Phenolic Hydroxyl | Aryl 5-(trifluoromethyl)pyridine-2-sulfonate | Masking a phenolic hydroxyl to improve metabolic stability and alter binding mode. |

| Pharmaceutical Intermediate | 5-Methylpyridine-2-sulfonyl fluoride | Secondary Amine | N,N-disubstituted-5-methylpyridine-2-sulfonamide | Fine-tuning of lipophilicity and steric bulk to optimize drug-like properties. |

This table presents examples with analogues of 3-cyclopropylpyridine-2-sulfonyl fluoride to illustrate the modification of densely functionalized molecules.

Scaffold derivatization is a key strategy in lead optimization, where a common molecular core is systematically modified to explore a wide chemical space. Substituted pyridine sulfonyl fluorides serve as versatile reagents for the derivatization of various molecular scaffolds, enabling the synthesis of focused compound libraries for biological screening.

The reactivity of the sulfonyl fluoride allows for its conjugation to a wide range of scaffolds containing nucleophilic handles. This approach has been successfully applied to the derivatization of heterocyclic cores, natural products, and other complex molecular architectures. The resulting sulfonamides and sulfonates often exhibit distinct biological activities compared to their parent scaffolds, highlighting the utility of this strategy in discovering novel therapeutic agents. The cyclopropyl group in the target compound, for example, is a desirable feature in medicinal chemistry as it can increase metabolic stability and introduce conformational constraints.

| Scaffold | Pyridine Sulfonyl Fluoride Analogue | Resulting Functional Group | Purpose of Derivatization |

| Piperidine Core | 4-Methylpyridine-2-sulfonyl fluoride | N-Sulfonyl | Exploration of SAR by introducing a substituted aromatic group. |

| Indole Scaffold | 5-Chloropyridine-2-sulfonyl fluoride | N-Sulfonyl | Modulation of electronic properties and potential for halogen bonding. |

| Benzimidazole Backbone | 3,5-Dichloropyridine-2-sulfonyl fluoride | N-Sulfonyl | Introduction of multiple modification points for further functionalization. |

This table illustrates the application of pyridine sulfonyl fluoride analogues in scaffold derivatization.

Role in Chemical Biology and Medicinal Chemistry Research

Development of Covalent Probes and Activity-Based Probes

The 3-cyclopropylpyridine-2-sulfonyl fluoride (B91410) scaffold is integral to the design of covalent probes and activity-based probes (ABPs). These specialized molecules are engineered to bind selectively to a target protein and then form a permanent covalent bond, enabling detailed study of protein function, target engagement, and inhibitor screening. jenabioscience.com The sulfonyl fluoride moiety is particularly effective for these probes because it offers a balance of stability and reactivity, remaining inert in the cellular milieu until it is precisely positioned within a protein's binding pocket. jenabioscience.com

Activity-based probes featuring a sulfonyl fluoride warhead are used to interrogate the functional state of enzymes within complex biological systems, such as cell lysates or even living cells. researchgate.net By attaching a reporter tag (like a fluorophore or a biotin (B1667282) handle) to the probe, researchers can visualize, isolate, and identify active proteins from the broader proteome, providing a powerful method for functional proteomics and drug discovery. researchgate.net

A significant advantage of the sulfonyl fluoride warhead over other covalent modifiers, such as acrylamides, is its ability to target a wider range of amino acid residues. While many covalent inhibitors are designed to react exclusively with cysteine, the electrophilic sulfur of the sulfonyl fluoride group can be attacked by several key nucleophilic residues found in protein binding sites. This expands the scope of proteins that can be targeted.

The primary amino acid residues targeted by sulfonyl fluoride probes include:

Tyrosine: The hydroxyl group of tyrosine can react to form a stable sulfonate ester. This interaction has been leveraged to selectively label functional tyrosine residues in enzymes like glutathione (B108866) transferases. nih.gov

Lysine (B10760008): The ε-amino group of a lysine residue, particularly one with a lowered pKa due to its microenvironment within the protein, can attack the sulfonyl fluoride to form a highly stable sulfonamide bond. nih.govnih.gov

Serine and Threonine: The hydroxyl groups of these residues are also effective nucleophiles for reacting with the sulfonyl fluoride warhead, especially when they are part of a catalytic site, such as in serine proteases. jenabioscience.com

Histidine: The imidazole (B134444) side chain of histidine can also serve as a nucleophile to engage covalently with sulfonyl fluoride probes. rsc.org

This multi-residue targeting capability makes compounds like 3-cyclopropylpyridine-2-sulfonyl fluoride exceptionally valuable for developing probes against a diverse array of protein targets that may lack a suitably positioned cysteine.

The mechanism of inhibition by 3-cyclopropylpyridine-2-sulfonyl fluoride is based on an irreversible covalent modification of the target protein through a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.com The process unfolds in two key steps:

Reversible Binding: Initially, the compound non-covalently binds to the protein's active or allosteric site. The affinity and specificity of this initial binding are determined by the molecular scaffold—in this case, the cyclopropylpyridine portion of the molecule.

Covalent Bonding: Once the molecule is correctly oriented within the binding pocket, the electrophilic sulfur atom of the sulfonyl fluoride group is positioned near a nucleophilic amino acid side chain (e.g., lysine, tyrosine). The nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion, which is a favorable leaving group. This reaction forms a highly stable covalent sulfonamide or sulfonate ester bond, permanently linking the inhibitor to the protein and rendering it inactive.

This proximity-driven reaction is highly chemoselective; the covalent modification is exceptionally rapid within the binding site but extremely slow in the surrounding aqueous solution, minimizing off-target reactions. nih.govacs.org

Protein Modification and Stabilization

The ability of the sulfonyl fluoride moiety to form robust covalent linkages is harnessed for targeted protein modification and stabilization. These applications are critical for both studying protein structure and developing novel therapeutic strategies for diseases involving protein misfolding.

A prominent application of sulfonyl fluoride-containing molecules is the kinetic stabilization of proteins, notably transthyretin (TTR). nih.gov TTR is a tetrameric protein that can dissociate, misfold, and aggregate into amyloid fibrils, leading to debilitating conditions like amyloid polyneuropathy. nih.gov

Molecules incorporating an aryl sulfonyl fluoride warhead have been designed to bind to the thyroxine-binding sites of the TTR tetramer. nih.gov Once bound, the sulfonyl fluoride group reacts chemoselectively with a specific, pKa-perturbed lysine residue (K15) located within the site. nih.govnih.gov This covalent modification effectively cross-links the TTR subunits, stabilizing the native tetrameric state and raising the kinetic barrier for dissociation. nih.govacs.org By preventing the initial, rate-determining step of tetramer dissociation, these compounds potently inhibit the entire amyloidogenic cascade. nih.govacs.org The reaction is remarkably efficient, occurring up to 1,400 times faster within the TTR binding site than its hydrolysis in solution. nih.govnih.gov

Table 1: Research Findings on Sulfonyl Fluoride-Mediated Transthyretin (TTR) Stabilization

| Finding | Significance | Reference(s) |

| Target Residue | Covalent modification occurs on a pKa-perturbed Lysine 15 (K15) residue within the TTR thyroxine-binding site. | nih.gov, nih.gov |

| Mechanism | Forms a stable sulfonamide bond, kinetically stabilizing the TTR tetramer and preventing its dissociation. | nih.gov, acs.org |

| Reaction Efficiency | The conjugation reaction is ~1400 times faster inside the binding site compared to hydrolysis in solution. | nih.gov, nih.gov |

| Therapeutic Goal | To prevent TTR amyloid fibril formation, which is the pathological cause of certain polyneuropathies. | nih.gov |

Chemoselectivity is a hallmark of sulfonyl fluoride probes in protein modification. nih.gov This refers to the probe's ability to react with a specific amino acid in a target protein while avoiding unwanted reactions with other proteins or biomolecules in a complex biological environment.

This selectivity is achieved through the two-step mechanism of binding and reaction. The non-covalent binding of the scaffold (e.g., cyclopropylpyridine) ensures that the reactive sulfonyl fluoride warhead is concentrated at the desired location. The subsequent covalent reaction is proximity-driven and only occurs when a suitable nucleophile is nearby. Studies have shown that sulfonyl fluoride probes can selectively label functional tyrosine residues in glutathione transferases (GSTs) from crude proteomes, demonstrating their capacity to pick out specific targets from a complex mixture. researchgate.netnih.gov This high degree of selectivity makes them superior tools for affinity labeling and protein enrichment compared to more indiscriminately reactive probes. nih.gov

Imaging Applications and Fluorescent Conjugates Research

While specific research detailing the use of 3-Cyclopropylpyridine-2-sulfonyl fluoride in imaging is not widely documented, the general class of sulfonyl fluorides holds potential for the development of chemical probes for biological imaging. researchgate.net The creation of fluorescent probes often involves conjugating a reactive molecule, which can bind to a specific target, with a fluorophore (a fluorescent dye). mdpi.com

The reactivity of the sulfonyl fluoride group makes it a candidate for creating targeted fluorescent probes. researchgate.net In this application, a sulfonyl fluoride could be chemically linked to a fluorescent dye. This conjugate would then be introduced to a biological system, such as living cells. If the molecular scaffold of the sulfonyl fluoride has an affinity for a particular protein, it would bind to it, and the sulfonyl fluoride "warhead" would facilitate a covalent attachment. This action effectively anchors the fluorescent dye to the target protein. nih.govresearchgate.net

This covalent labeling strategy can be visualized using fluorescence microscopy. The accumulation of the fluorescent signal in specific locations within the cell would indicate the location of the target protein, enabling researchers to study its distribution and dynamics. mdpi.com Furthermore, the unique reactivity of sulfonyl fluorides has been explored for ¹⁸F radiolabeling, suggesting potential applications in developing probes for Positron Emission Tomography (PET) imaging, which is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

No specific DFT studies on the reaction mechanisms involving 3-Cyclopropylpyridine-2-sulfonyl fluoride (B91410) have been reported in the literature.

Elucidation of Transition States and Intermediates

There is no available data from computational studies that elucidates the transition states or intermediates for any reactions of 3-Cyclopropylpyridine-2-sulfonyl fluoride.

Insights into Diastereoselectivity

Computational insights into the diastereoselectivity of reactions involving 3-Cyclopropylpyridine-2-sulfonyl fluoride are not available in published research.

Molecular Dynamics Simulations

A search of the scientific literature did not yield any studies concerning molecular dynamics simulations performed on 3-Cyclopropylpyridine-2-sulfonyl fluoride.

Quantum Chemical Calculations of Electronic Properties and Reactivity

There are no specific quantum chemical calculations detailing the electronic properties or predicting the reactivity of 3-Cyclopropylpyridine-2-sulfonyl fluoride available in the current scientific literature.

Future Research Directions and Opportunities for 3 Cyclopropylpyridine 2 Sulfonyl Fluoride

The unique structural attributes of 3-Cyclopropylpyridine-2-sulfonyl fluoride (B91410), combining a pyridine (B92270) core, a cyclopropyl (B3062369) group, and a reactive sulfonyl fluoride moiety, position it as a compound of significant interest for future research. Advances in synthetic methodologies, exploration of novel reactivity, and application in burgeoning scientific fields are poised to unlock its full potential.

Q & A

Q. What are the applications of this compound in covalent enzyme inhibitor design?

- Methodological Answer : The sulfonyl fluoride group acts as an electrophilic "warhead" targeting catalytic serine or cysteine residues. Case studies include inhibitors of chymotrypsin-like proteases. Selectivity is enhanced by modifying the pyridine substituents (e.g., cyclopropyl for hydrophobic pocket fit). Activity-based protein profiling (ABPP) validates target engagement in cellular lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.